molecular formula C7H7Cl3Si B1584516 Benzyltrichlorosilane CAS No. 770-10-5

Benzyltrichlorosilane

Cat. No. B1584516
Key on ui cas rn: 770-10-5
M. Wt: 225.6 g/mol
InChI Key: GONOPSZTUGRENK-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.95 g (7.5 mmol) of benzyl chloride, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 2 hrs. The resulting mixture was distilled to give 1.6 g of benzyltrichlorosilane (bp; 140-2° C./10 mmHg, yield; 96%).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(P(CCCC)CCCC)CCC.[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Cl:22][SiH:23]([Cl:25])[Cl:24]>>[CH2:14]([Si:23]([Cl:25])([Cl:24])[Cl:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0.95 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
5.08 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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